![molecular formula C20H24N2O6S B11236500 Methyl 1-[2-(morpholin-4-ylcarbonyl)-1,1-dioxido-1-benzothiophen-3-yl]piperidine-4-carboxylate](/img/structure/B11236500.png)
Methyl 1-[2-(morpholin-4-ylcarbonyl)-1,1-dioxido-1-benzothiophen-3-yl]piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 1-[2-(MORPHOLINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a benzothiophene core, a morpholine ring, and a piperidine carboxylate group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[2-(MORPHOLINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions including cyclization, sulfonation, and functional group modifications. The morpholine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the piperidine carboxylate group via esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields. Catalysts such as palladium may be employed to facilitate specific steps in the synthetic route, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[2-(MORPHOLINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
METHYL 1-[2-(MORPHOLINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 1-[2-(MORPHOLINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
METHYL 3-[2-(MORPHOLINOCARBONYL)-1H-PYRROL-1-YL]-2-THIOPHENECARBOXYLATE: This compound shares a similar morpholine and thiophene structure but differs in the core heterocycle.
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Another compound with a similar ester functional group but a different core structure.
Uniqueness
METHYL 1-[2-(MORPHOLINOCARBONYL)-1,1-DIOXO-1H-1-BENZOTHIOPHEN-3-YL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its benzothiophene core, in particular, is less common compared to other heterocycles, providing unique opportunities for research and application.
Properties
Molecular Formula |
C20H24N2O6S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 1-[2-(morpholine-4-carbonyl)-1,1-dioxo-1-benzothiophen-3-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C20H24N2O6S/c1-27-20(24)14-6-8-21(9-7-14)17-15-4-2-3-5-16(15)29(25,26)18(17)19(23)22-10-12-28-13-11-22/h2-5,14H,6-13H2,1H3 |
InChI Key |
SBFFNHPXLFMUMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11236420.png)
![3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B11236422.png)
![N-[(E)-(5-chloro-2-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11236428.png)
![6-chloro-N-(2,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236429.png)
![N-(4-{[4-Methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)-4-phenylbutanamide](/img/structure/B11236433.png)
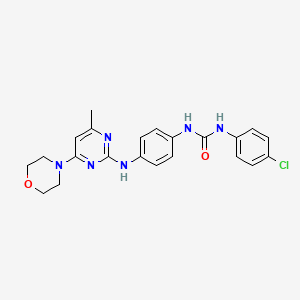
![N-(2-ethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11236440.png)
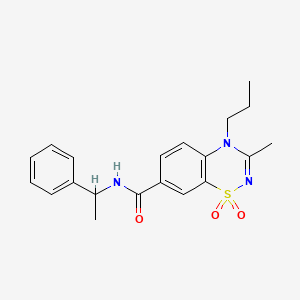
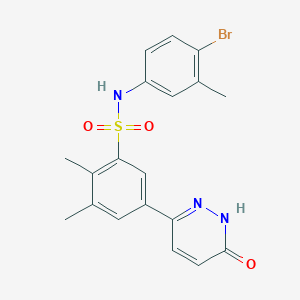
![4-chloro-N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B11236480.png)
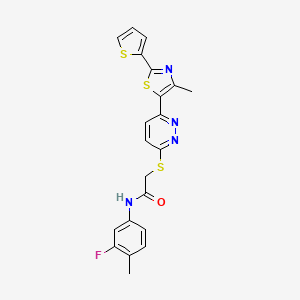
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide](/img/structure/B11236493.png)
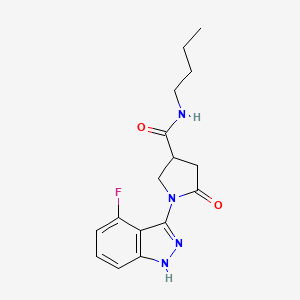
![N-benzyl-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236515.png)
